Home > Products > Screening Compounds P145743 > Pholcodine N-Oxide
Pholcodine N-Oxide -

Pholcodine N-Oxide

Catalog Number: EVT-13558657
CAS Number:
Molecular Formula: C23H30N2O5
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pholcodine N-Oxide is a derivative of pholcodine, which is an opioid cough suppressant primarily used to alleviate unproductive coughs. Pholcodine itself is an alkyl ether of morphine, characterized by its ability to suppress the cough reflex through central nervous system action. Pholcodine N-Oxide is formed via the oxidation of pholcodine and retains antitussive properties while also being studied for its pharmacological effects and safety profile in various formulations.

Source and Classification

Pholcodine N-Oxide is classified as a semi-synthetic compound derived from morphine. It is recognized in various pharmacopoeias and is utilized in pharmaceutical research and development due to its potential therapeutic applications. The compound is listed under the Chemical Abstracts Service number 5111-66-0 and has a molecular formula of C16_{16}H18_{18}O3_3 with a molecular weight of 274.31 g/mol .

Synthesis Analysis

Methods

The synthesis of Pholcodine N-Oxide typically involves the oxidation of pholcodine using oxidizing agents. One prevalent method utilizes m-chloroperoxybenzoic acid, which effectively converts pholcodine into its N-Oxide form. This method can yield both mono-N-oxide and di-N,N'-oxide derivatives, depending on reaction conditions .

Technical Details:

  • Oxidizing Agent: m-Chloroperoxybenzoic acid
  • Reaction Conditions: Controlled temperature and solvent conditions are critical for optimizing yield and purity.
  • By-products: The reaction may produce various oxidized derivatives, necessitating purification steps such as chromatography.
Molecular Structure Analysis

Structure and Data

Pholcodine N-Oxide possesses a distinct molecular structure characterized by the presence of an N-Oxide functional group. The structural representation highlights the arrangement of atoms within the molecule:

  • Molecular Formula: C16_{16}H18_{18}O3_3
  • Molecular Weight: 274.31 g/mol
  • Key Functional Groups: N-Oxide, ether linkages.

The structural configuration influences its pharmacokinetic properties, including absorption and distribution within biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Pholcodine N-Oxide participates in several chemical reactions:

  1. Oxidation: Further oxidation can convert it to pholcodine-di-N,N'-oxide.
  2. Reduction: Reduction reactions can revert Pholcodine N-Oxide back to pholcodine.
  3. Substitution: Substitution reactions may occur at nitrogen or oxygen atoms, leading to various derivatives.

Common Reagents:

  • m-Chloroperoxybenzoic acid for oxidation
  • Reducing agents such as lithium aluminum hydride for reduction reactions.

These reactions are crucial for developing new derivatives with enhanced therapeutic profiles or altered pharmacological effects .

Mechanism of Action

Pholcodine N-Oxide exerts its pharmacological effects primarily through action on the central nervous system, specifically targeting the cough center located in the medulla oblongata. The presence of the N-Oxide group may modify its interaction with opioid receptors compared to pholcodine itself, potentially affecting its efficacy and safety profile.

Process:

  • Pholcodine N-Oxide is absorbed from the gastrointestinal tract and crosses the blood-brain barrier.
  • It acts by depressing the cough reflex through direct modulation of neuronal activity in the central nervous system .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid or powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of N-Oxides, participating in oxidation-reduction reactions.

Relevant Data:

  • Melting Point: Specific melting point data may vary based on purity and synthesis method.
  • Boiling Point: Not extensively documented; typically assessed through experimental determination .
Applications

Pholcodine N-Oxide has several scientific uses:

  1. Chemistry Research: Utilized in studies related to oxidation reactions and synthesis of N-oxide derivatives.
  2. Biological Studies: Investigated for interactions with opioid receptors, contributing to understanding opioid pharmacodynamics.
  3. Medicinal Applications: Explored for its antitussive properties, potentially leading to new formulations for cough suppression.
  4. Analytical Chemistry: Acts as a reference standard in various analytical techniques, including high-performance liquid chromatography .
Metabolic Pathways and Biotransformation Mechanisms of Pholcodine N-Oxide

Enzymatic Oxidation Pathways in Hepatic Microsomal Systems

Pholcodine (3-morpholinoethylmorphine) undergoes primary metabolism in hepatic microsomal systems via N-oxidation, a Phase I biotransformation pathway. This process converts the tertiary amine group in pholcodine’s morpholino ring to its N-oxide derivative (pholcodine N-oxide, PNOX). Unlike O-dealkylation pathways that produce analgesic metabolites like morphine from codeine, pholcodine’s N-oxidation yields a pharmacologically distinct metabolite [1] [5]. Studies using rat hepatocytes confirm PNOX as a novel metabolite, with N-oxidation identified as the dominant metabolic route, accounting for >60% of observed transformations [1]. The reaction follows biphasic kinetics, suggesting involvement of multiple enzymatic systems: a high-affinity, low-capacity pathway and a low-affinity, high-capacity pathway [4].

Key kinetic parameters in hepatic microsomes include:

  • Low-affinity component: Km = 835 µM (attributed to CYP3A4)
  • High-affinity component: Km = 8.1 µM (attributed to FMO/CYP2C19) [1] [4].

The slow biotransformation rate (kmet = 0.021 µM/min) compared to morphine (0.057 µM/min) and codeine (0.112 µM/min) underscores the metabolic stability of pholcodine, contributing to its prolonged elimination half-life [1] [6].

Table 1: Enzymatic Pathways for Pholcodine N-Oxidation

Enzyme SystemReaction TypeAffinity (Km)Tissue Localization
Flavin Monooxygenase (FMO)N-oxidationHigh (µM range)Hepatic peroxisomes
Cytochrome P450 (CYP3A4)N-oxidationLow (mM range)Hepatic endoplasmic reticulum
Cytochrome P450 (CYP2C19)N-oxidationIntermediateHepatic endoplasmic reticulum

Role of Cytochrome P450 Isoforms in N-Oxidation Dynamics

Multiple cytochrome P450 isoforms contribute to pholcodine N-oxidation with varying catalytic efficiencies:

  • CYP3A4: Dominates the low-affinity phase (Km = 835 µM). Correlates strongly with testosterone 6β-hydroxylase activity (r = 0.90) and is inhibited by ketoconazole (IC50 <1 µM) [4]. Contributes ~40% to total N-oxidation at therapeutic concentrations [7].
  • CYP2C19: Mediates high-affinity oxidation (Km = 3.5 µM in recombinant systems). Activity correlates with S-mephenytoin hydroxylase (r = 0.77) and is suppressed by fluvoxamine [4] [7]. Genetic polymorphisms significantly impact its contribution, with poor metabolizers showing increased CYP3A4 dependency [4].
  • CYP2C9: Exhibits high-affinity kinetics (Km = 20 µM) in recombinant enzymes but minimal contribution in human liver microsomes (<10%), as confirmed by sulfaphenazole insensitivity [4].

Non-CYP enzymes like Flavin Monooxygenase (FMO3) also participate, particularly in the high-affinity phase. FMO catalyzes NADPH-dependent N-oxidation without metal cofactors, favoring soft nucleophiles like tertiary amines [2] [8]. Unlike CYPs, FMO activity is thermolabile and maximized at pH 8–9, distinguishing its operational conditions [8].

Table 2: Cytochrome P450 Isoform Contributions to Pholcodine N-Oxidation

IsoformKinetic Parameter (Km)Chemical InhibitorInhibition StrengthContribution to N-Oxidation
CYP3A4835 µMKetoconazoleStrong (<1 µM IC50)~40% at therapeutic doses
CYP2C193.5 µMFluvoxamineIntermediate (1-30 µM IC50)~25% (genotype-dependent)
CYP2C920 µMSulfaphenazoleWeak (>30 µM IC50)<10%

Comparative Metabolite Profiling: Norpholcodine vs. Pholcodine N-Oxide

Pholcodine metabolism bifurcates into two principal pathways: N-dealkylation (producing norpholcodine) and N-oxidation (producing PNOX). Key distinctions include:

  • Structural Characteristics:
  • Pholcodine N-oxide (PNOX): Features an oxygenated morpholino nitrogen (N→O group), identified via LC/ESI-MS and NMR spectroscopy [1].
  • Norpholcodine: Results from N-demethylation of the morpholino ring, generating a secondary amine [6].
  • Kinetic Formation: N-oxidation exhibits Vmax = 0.21 nmol/min/mg protein, exceeding norpholcodine formation (Vmax = 0.07 nmol/min/mg) in human microsomes [1] [6].
  • Metabolic Stability: PNOX is resistant to conjugation (unlike morphine metabolites), while norpholcodine undergoes further oxidation. Urinary excretion profiles show PNOX persists longer than norpholcodine [6].
  • Biological Significance: PNOX accumulation correlates with pholcodine’s prolonged half-life (32–43 hours) and slow elimination. In contrast, norpholcodine is a minor metabolite with rapid clearance (<2% urinary recovery) [5] [6].

Human studies confirm no detectable morphine from pholcodine, confirming that O-dealkylation (the pathway generating active opioids) is negligible [1]. This explains pholcodine’s lack of analgesic activity despite structural similarity to codeine.

Table 3: Comparative Properties of Key Pholcodine Metabolites

PropertyPholcodine N-Oxide (PNOX)Norpholcodine
StructureN-oxidized morpholino ringN-demethylated morpholino ring
Major Formation PathwayFMO3/CYP-mediated N-oxidationCYP-mediated N-dealkylation
Urinary Excretion26% as parent-related compounds<2%
Stability in UrineDetectable 1-2 weeks post-doseTransient (hours)
ConjugationNon-enzyme-hydrolysableGlucuronidation potential

Interspecies Variability in Metabolic Conversion Efficiency

Significant species-dependent differences exist in pholcodine N-oxidation:

  • Rodents (Rats): Exhibit high PNOX formation capacity. Rat hepatocytes show kmet = 0.021 µM/min, with PNOX as the dominant metabolite (60–70% yield). This aligns with robust hepatic CYP3A1/2 and FMO expression [1].
  • Rabbits: Demonstrate efficient N-oxide reduction via gut microbiota. Anaerobic bacteria (e.g., Bacteroides spp.) convert ingested N-oxides to parent amines, as evidenced by indicine N-oxide metabolism studies [3].
  • Humans: Display slower N-oxidation kinetics but greater metabolic persistence of PNOX. Gut flora play minimal roles compared to hepatic enzymes, with antibiotics (e.g., neomycin) causing <20% reduction in PNOX levels [3] [6].

Key determinants of variability:

  • Hepatic Enzyme Abundance: Human CYP3A4 expression varies >30-fold between individuals, directly impacting low-affinity N-oxidation [4] [7].
  • Gut Microbiome Composition: Species with complex microbiota (e.g., rabbits) show higher N-oxide reduction, while humans rely on hepatic oxidation [3].
  • Genetic Polymorphisms: CYP2C19 poor metabolizers exhibit 2.5-fold lower PNOX formation, compensated by induced CYP3A4 activity [4].

Table 4: Interspecies Variability in Pholcodine Metabolism

SpeciesDominant PathwayKey MetaboliteGut Flora InvolvementReductive Metabolism
RatN-oxidationPNOXLowMinimal
RabbitN-oxide reductionIndicine (from N-oxide)High (anaerobes)Significant
HumanN-oxidationPNOXLowNegligible

Properties

Product Name

Pholcodine N-Oxide

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C23H30N2O5/c1-25(27)10-6-23-16-3-4-18(26)22(23)30-21-19(5-2-15(20(21)23)14-17(16)25)29-13-9-24-7-11-28-12-8-24/h2-5,16-18,22,26H,6-14H2,1H3/t16-,17+,18-,22-,23-,25?/m0/s1

InChI Key

WFYQQTIPGPMDSM-XJXANZMXSA-N

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O)[O-]

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.